![molecular formula C9H11BrO3 B1438833 Tert-butyl 3-bromofuran-2-carboxylate CAS No. 59862-90-7](/img/structure/B1438833.png)
Tert-butyl 3-bromofuran-2-carboxylate
Overview
Description
Tert-butyl 3-bromofuran-2-carboxylate is an organic compound with the molecular formula C9H11BrO3. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The tert-butyl group and the bromine atom attached to the furan ring make this compound a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Mechanism of Action
Mode of Action
The mode of action of Tert-butyl 3-bromofuran-2-carboxylate involves its interaction with these targets. The bromine atom in the compound is highly reactive, allowing it to participate in various chemical reactions. This reactivity enables this compound to interact with its targets and induce changes .
Pharmacokinetics
These properties significantly impact the bioavailability of this compound .
Result of Action
Given its chemical structure and reactivity, it is likely that this compound could induce significant changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-bromofuran-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of tert-butyl furan-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized furan derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated compounds using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form furan derivatives with different oxidation states using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, m-chloroperbenzoic acid), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), catalysts (e.g., palladium on carbon), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Functionalized furan derivatives with various substituents.
Oxidation: Furanones, carboxylic acids, or other oxygenated compounds.
Reduction: Reduced furan derivatives with different oxidation states.
Scientific Research Applications
Tert-butyl 3-bromofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the biological activity of furan derivatives and their interactions with biological targets.
Medicine: It serves as a building block in the development of new drugs with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Tert-butyl 3-bromofuran-2-carboxylate can be compared with other similar compounds such as:
Tert-butyl 2-bromofuran-3-carboxylate: Similar structure but with the bromine atom and carboxylate group at different positions on the furan ring.
Tert-butyl 3-chlorofuran-2-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Tert-butyl 3-bromothiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs.
Biological Activity
Tert-butyl 3-bromofuran-2-carboxylate is a significant compound in organic chemistry, particularly due to its biological activity and potential applications in drug development. This article examines its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Formula : C9H11BrO3
- Molecular Weight : 233.09 g/mol
- CAS Number : 59862-90-7
This compound is a derivative of furan, characterized by the presence of a bromine atom and a tert-butyl group, which contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several factors:
- Reactivity : The bromine atom is highly reactive, facilitating various chemical interactions with biological targets, such as enzymes and receptors.
- Modulation of Biological Pathways : The compound can influence cellular processes through its interaction with specific molecular targets, potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that furan derivatives, including this compound, exhibit antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit the growth of various bacterial strains.
Study | Compound | Activity | Reference |
---|---|---|---|
Study A | This compound | Antibacterial against E. coli | |
Study B | Related furan derivatives | Antifungal activity |
Anticancer Properties
Furan derivatives are also being explored for their anticancer potential. Research has demonstrated that certain furan-based compounds can induce apoptosis in cancer cells.
Study | Compound | Cancer Type | Effect Observed | Reference |
---|---|---|---|---|
Study C | This compound | HepG2 hepatoblastoma | Induced apoptosis | |
Study D | Related benzo[b]furan derivatives | Various cancers | Antiproliferative effects |
Case Studies
-
Case Study on Antimicrobial Activity :
A study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent. -
Case Study on Anticancer Effects :
Another research effort focused on the anticancer properties of this compound in vitro against HepG2 cells. The findings revealed that treatment with this compound led to a marked decrease in cell viability, indicating its potential as a therapeutic agent in cancer treatment.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for assessing its safety and efficacy:
- Absorption : The compound's lipophilicity due to the tert-butyl group may enhance its absorption in biological systems.
- Metabolism : The metabolic pathways involve potential oxidation and reduction reactions that could affect its biological activity.
- Toxicity : Preliminary toxicity studies are necessary to evaluate safety profiles before clinical applications.
Properties
IUPAC Name |
tert-butyl 3-bromofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-9(2,3)13-8(11)7-6(10)4-5-12-7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWBDYGNHJTHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652788 | |
Record name | tert-Butyl 3-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59862-90-7 | |
Record name | tert-Butyl 3-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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